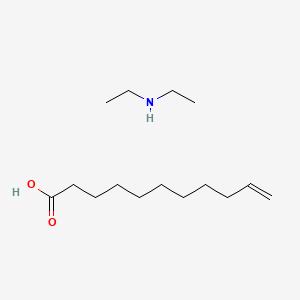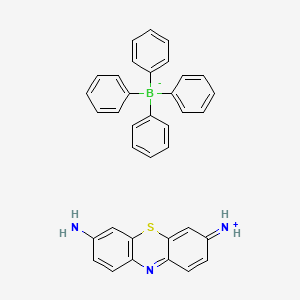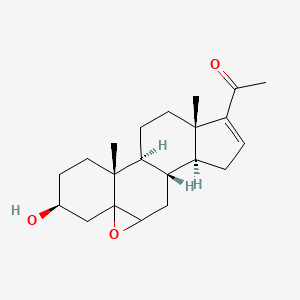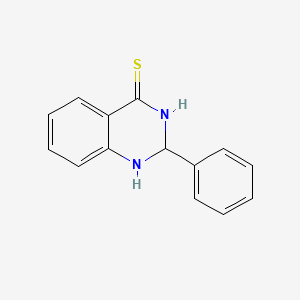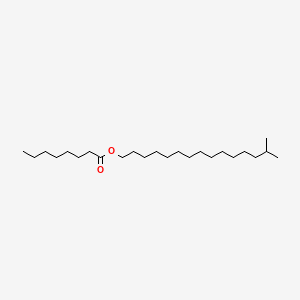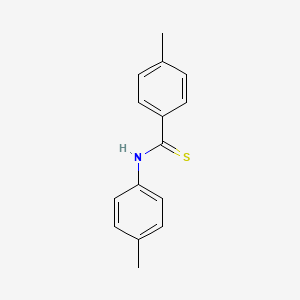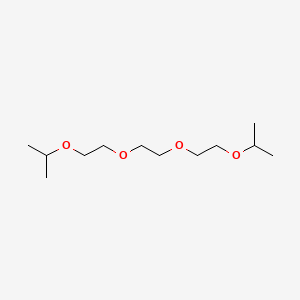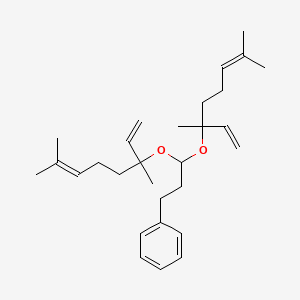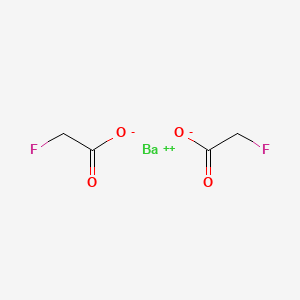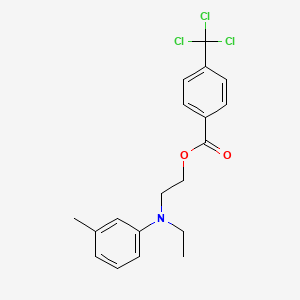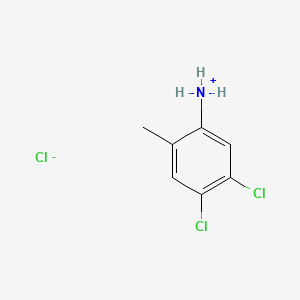
Butanedioic acid, 2,2'-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is a complex organotin compound It is characterized by the presence of tin atoms bonded to sulfur and carbon atoms, forming a unique structure that imparts specific chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester typically involves the reaction of butanedioic acid derivatives with organotin reagents. One common method includes the esterification of butanedioic acid with tetrabutyl tin in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tin-sulfur bonds can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications such as catalysis and medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid, used in organic synthesis.
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: Another ester with different alkyl groups, used as a plasticizer.
Butanedioic acid, 2TBDMS derivative: A derivative with silicon atoms, used in mass spectrometry.
Uniqueness
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is unique due to the presence of tin atoms, which impart specific reactivity and stability. This makes it particularly useful in applications requiring robust and versatile compounds.
Propriétés
Numéro CAS |
65291-38-5 |
|---|---|
Formule moléculaire |
C26H48O8S2Sn |
Poids moléculaire |
671.5 g/mol |
Nom IUPAC |
dibutyl 2-[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl-dimethylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2CH3.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;;;/h2*10,17H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
TUZQHDKYPGRWLT-UHFFFAOYSA-L |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](C)(C)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


